molecular formula C30H44N2O3PPdS- B11941137 APhos Pd G4

APhos Pd G4

Cat. No.: B11941137
M. Wt: 650.1 g/mol
InChI Key: VCZFJDZNHVMFMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: APhos Pd G4 is synthesized through a series of chemical reactions involving palladium and various organic ligands. The exact synthetic route and reaction conditions are proprietary and typically involve multiple steps of purification and characterization to ensure high purity and activity .

Industrial Production Methods: In industrial settings, this compound is produced using high-throughput experimentation techniques. ChemBeads, which are chemical-coated glass beads, are often used to improve flowability and chemical uniformity. This method allows for accurate dispensing of sub-milligram amounts of the compound, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: APhos Pd G4 undergoes various types of cross-coupling reactions, including:

  • Buchwald-Hartwig Cross Coupling Reaction
  • Heck Reaction
  • Hiyama Coupling
  • Negishi Coupling
  • Sonogashira Coupling
  • Stille Coupling
  • Suzuki-Miyaura Coupling

Common Reagents and Conditions: The common reagents used in these reactions include palladium sources, organic ligands, and bases. The reactions are typically carried out under inert atmospheres, such as nitrogen or argon, and at elevated temperatures to facilitate the coupling process .

Major Products Formed: The major products formed from these reactions are various biaryl compounds, which are essential intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

APhos Pd G4 is widely used in scientific research due to its versatility and efficiency in catalyzing cross-coupling reactions. Some of its applications include:

Mechanism of Action

APhos Pd G4 functions as a ligand that coordinates with palladium to form a catalytic complex. This complex facilitates the activation of aryl halides and other electrophiles, enabling their coupling with nucleophiles. The molecular targets and pathways involved include the formation of palladium intermediates that undergo oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds: Some similar compounds to APhos Pd G4 include:

Uniqueness: this compound is unique due to its high stability, solubility in organic solvents, and efficiency in catalyzing a wide range of cross-coupling reactions. Its versatility and ease of handling make it a preferred choice for both academic and industrial applications .

Properties

Molecular Formula

C30H44N2O3PPdS-

Molecular Weight

650.1 g/mol

IUPAC Name

4-ditert-butylphosphanyl-N,N-dimethylaniline;methanesulfonic acid;N-methyl-2-phenylaniline;palladium

InChI

InChI=1S/C16H28NP.C13H12N.CH4O3S.Pd/c1-15(2,3)18(16(4,5)6)14-11-9-13(10-12-14)17(7)8;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h9-12H,1-8H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;;

InChI Key

VCZFJDZNHVMFMR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd]

Origin of Product

United States

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